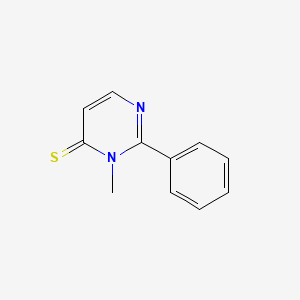

3-Methyl-2-phenylpyrimidine-4(3H)-thione

CAS No.:

Cat. No.: VC17562032

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2S |

|---|---|

| Molecular Weight | 202.28 g/mol |

| IUPAC Name | 3-methyl-2-phenylpyrimidine-4-thione |

| Standard InChI | InChI=1S/C11H10N2S/c1-13-10(14)7-8-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 |

| Standard InChI Key | GJXAANCJQDWBGU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=S)C=CN=C1C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methyl-2-phenylpyrimidine-4(3H)-thione (C11H10N2S) belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The thione group (-C=S) at position 4 introduces sulfur into the structure, enhancing its electronic polarizability and potential for hydrogen bonding. Substitutions at positions 2 (phenyl) and 3 (methyl) contribute to steric and electronic modulation, influencing reactivity and biological interactions.

The planar aromatic system of the pyrimidine ring facilitates π-π stacking interactions with biological targets, while the thione group’s lone electron pairs enable coordination with metal ions or participation in tautomeric equilibria. Comparative studies of similar compounds, such as 3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-thione, suggest that the methyl and phenyl substituents stabilize the molecule against enzymatic degradation, a critical factor in its antimicrobial efficacy .

Synthesis and Reaction Pathways

Carbothioamide Intermediate Formation

The synthesis of pyrimidine-thione derivatives typically begins with the preparation of carbothioamide precursors. Andrews and Mansur Ahmed (2014) documented a multi-step protocol involving the condensation of thiourea with β-keto esters under acidic conditions to yield 5-(carbothioamide)-substituted pyrimidines . For example, reacting ethyl acetoacetate with thiourea in the presence of hydrochloric acid generates 5-(carbothioamide)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, a key intermediate.

Reaction Scheme 1: Formation of Carbothioamide Intermediate

Cyclization to Pyrimidine-Thione Derivatives

Subsequent treatment of the carbothioamide intermediate with hydrazine hydrate facilitates cyclization, forming the 1,2,4-triazole ring fused to the pyrimidine core. This step introduces the mercapto (-SH) group, which is critical for biological activity. For instance, refluxing 5-(carbothioamide)-6-methyl-4-phenylpyrimidin-2(1H)-one with hydrazine hydrate in ethanol yields 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenylpyrimidin-2(1H)-thione .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Proton NMR (1H-NMR) data for analogous compounds reveal distinct signals for the methyl, phenyl, and thione groups. For example, the methyl group at position 3 appears as a singlet near δ 2.28–2.34 ppm, while the aromatic protons of the phenyl substituent resonate as multiplets between δ 7.20–7.96 ppm . The thione proton, when present in tautomeric forms, is observed as a broad singlet near δ 3.10–3.23 ppm.

Table 1: Representative 1H-NMR Chemical Shifts for Pyrimidine-Thione Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Methyl (CH3) | 2.28–2.34 | |

| Aromatic (Ar-H) | 7.20–7.96 | |

| Thione (SH) | 3.10–3.23 |

Infrared (IR) Spectroscopy

IR spectra of these compounds exhibit characteristic absorption bands for N-H (3365–3241 cm⁻¹), C=O (1724–1669 cm⁻¹), and C=S (1283–1233 cm⁻¹) groups. The presence of a thione moiety is confirmed by a strong C=S stretch near 1268 cm⁻¹, while the C=N vibration of the pyrimidine ring appears at 1596–1530 cm⁻¹ .

| Compound | MIC (μg/mL) vs. P. aeruginosa | Reference |

|---|---|---|

| 4-(4-Chlorophenyl) derivative | 12.5 | |

| 4-(3-Nitrophenyl) derivative | 25.0 | |

| Ciprofloxacin (Control) | 6.25 |

Structure-Activity Relationships (SAR)

-

Thione Group: Essential for hydrogen bonding with bacterial enzymes.

-

Phenyl Substituents: Electron-deficient rings (e.g., nitro, chloro) improve lipophilicity and target binding.

-

Methyl Group: Enhances metabolic stability by steric shielding of the pyrimidine core .

Future Directions and Applications

The structural tunability of 3-methyl-2-phenylpyrimidine-4(3H)-thione positions it as a scaffold for developing novel antimicrobial agents. Future studies should explore its efficacy against drug-resistant strains and investigate synergistic effects with existing antibiotics. Additionally, computational modeling could optimize substituent patterns to maximize bioavailability and minimize toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume